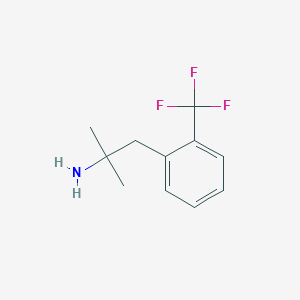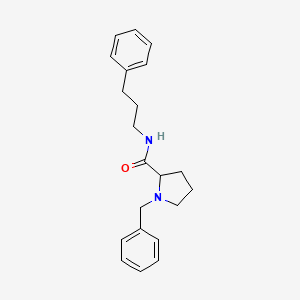![molecular formula C9H12O3S B1651098 [4-(Methanesulfonylmethyl)phenyl]methanol CAS No. 1227370-65-1](/img/structure/B1651098.png)
[4-(Methanesulfonylmethyl)phenyl]methanol
Übersicht
Beschreibung
[4-(Methanesulfonylmethyl)phenyl]methanol: is an organic compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol . It is characterized by the presence of a methanesulfonylmethyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methanesulfonylmethyl)phenyl]methanol typically involves the reaction of 4-methylsulfonyl acetophenone with phenylhydrazine hydrochloride under Fischer indole synthesis conditions . The reaction conditions are mild and allow for the inclusion of various functional groups, making it a versatile synthetic route.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows standard organic synthesis protocols, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Methanesulfonylmethyl)phenyl]methanol can undergo oxidation reactions to form corresponding sulfone derivatives.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, where the methanesulfonylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Substitution reactions often involve and under mild conditions.
Major Products: The major products formed from these reactions include various sulfone, alcohol, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(Methanesulfonylmethyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . It serves as a building block for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of [4-(Methanesulfonylmethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The methanesulfonylmethyl group plays a crucial role in modulating the compound’s reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors involved in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
- [4-(Methylsulfonyl)phenyl]methanol
- [4-(Ethanesulfonylmethyl)phenyl]methanol
- [4-(Propylsulfonylmethyl)phenyl]methanol
Comparison: Compared to its similar compounds, [4-(Methanesulfonylmethyl)phenyl]methanol is unique due to its specific methanesulfonylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
[4-(methylsulfonylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQAHAMSZLVYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270210 | |
| Record name | 4-[(Methylsulfonyl)methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227370-65-1 | |
| Record name | 4-[(Methylsulfonyl)methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227370-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Methylsulfonyl)methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
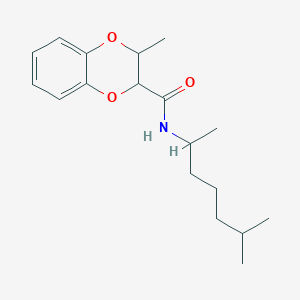
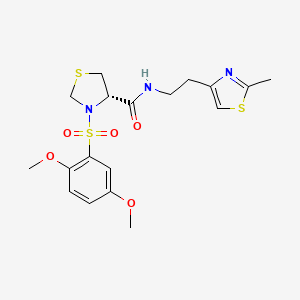
![(4S)-3-(2-ethylphenyl)sulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B1651018.png)
![(4S)-3-(4-methoxyphenyl)sulfonyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B1651019.png)
![(3aS,4R,9bR)-6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1651020.png)
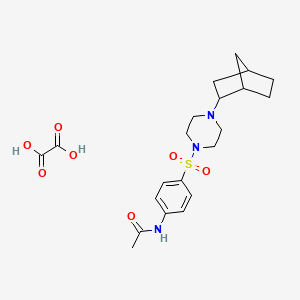

![N-cyclopentyl-2-[3-(3,5-dimethylpiperidin-1-yl)propyl]-6-(2-furyl)-3-methyl-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B1651028.png)
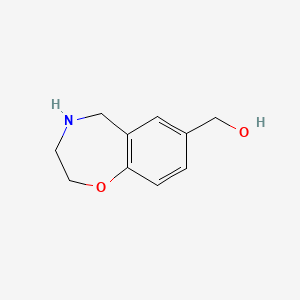
![(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol](/img/structure/B1651031.png)
![N-ethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B1651033.png)
![2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B1651034.png)
